1-(3-Amino-5-bromopyridin-2-YL)ethanone
Description
Properties
CAS No. |
1357259-50-7 |
|---|---|
Molecular Formula |
C7H8BrClN2O |
Molecular Weight |
251.51 g/mol |
IUPAC Name |
1-(3-amino-5-bromopyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O.ClH/c1-4(11)7-6(9)2-5(8)3-10-7;/h2-3H,9H2,1H3;1H |
InChI Key |
CVWDODZWPJXSGE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=N1)Br)N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)N.Cl |
Origin of Product |
United States |
Biological Activity
1-(3-Amino-5-bromopyridin-2-YL)ethanone is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and an amino group, which are significant for its interaction with biological targets. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C7H7BrN2O
- Molecular Weight : 215.05 g/mol
- CAS Number : 1357259-50-7
The structure of this compound includes a ketone functional group attached to an ethyl chain, enhancing its reactivity and biological interactions. The presence of the amino group is known to facilitate hydrogen bonding, which can enhance binding affinity to various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with ethylamine in the presence of suitable catalysts. A common method includes:
- Reagents : Trifluoroacetic acid and dichloromethane.
- Yield : Approximately 99.67% under optimized conditions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyridine compounds, including this compound, possess antimicrobial properties against various pathogens. For instance, antimicrobial assays revealed significant activity against Staphylococcus aureus and Escherichia coli .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
The compound has been evaluated for its anticancer potential as well. Research indicates that similar aminopyridine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation . The inhibition of these kinases suggests that this compound could serve as a scaffold for developing novel anticancer agents.
Case Studies
- Study on Anticancer Activity : A study investigating the effects of various pyridine derivatives on cancer cell lines demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) at concentrations as low as 10 µM .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyridine derivatives found that compounds like this compound showed effective inhibition against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Scientific Research Applications
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 5-bromo-3-aminopyridine + ethanone | Trifluoroacetic acid in dichloromethane | 99.67% |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of aminopyridine derivatives, including 1-(3-Amino-5-bromopyridin-2-YL)ethanone. These compounds have shown significant activity against various bacterial strains and yeasts. For instance, derivatives were evaluated for their effectiveness against Cryptococcus neoformans, exhibiting minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml .
Kinase Inhibition
Another promising application lies in the development of kinase inhibitors. Research has focused on designing potent inhibitors based on the aminopyridine scaffold, which includes this compound. These inhibitors target mitotic kinases like Nek2, showing IC50 values in the low micromolar range (e.g., 0.79 μM for specific hybrids) and demonstrating selectivity over other kinases .
Study on Antimicrobial Properties
A comprehensive study was conducted where various aminopyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with bromine substitutions exhibited enhanced activity against fungal strains compared to their non-brominated counterparts.
Kinase Inhibitor Development
In another study, researchers synthesized a series of hybrid compounds incorporating this compound to evaluate their inhibitory effects on Nek2 kinase. The findings suggested that structural modifications could lead to improved potency and selectivity, making these compounds potential candidates for further drug development.
Chemical Reactions Analysis
Bromine-Specific Reactions
The bromine atom at the 5-position enables cross-coupling and substitution reactions:
A. Suzuki-Miyaura Coupling
Reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives. Typical conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | DME/H₂O |
| Temperature | 80°C |
| Yield | 72-85% (model reactions) |
These reactions are critical for constructing complex aromatic systems in medicinal chemistry.
B. Nucleophilic Substitution
The bromine undergoes substitution with amines or thiols:
-
With primary amines: Forms C-N bonds at the 5-position.
-
With sodium hydrosulfide: Produces thioether derivatives.
Amino Group Reactivity
The 3-amino group participates in:
A. Acylation
Reacts with acetyl chloride in pyridine to form acetamide derivatives:
text1-(3-Acetamido-5-bromopyridin-2-yl)ethanone
Conditions : 0°C → RT, 12 h.
B. Diazotization
Forms diazonium intermediates for Sandmeyer reactions, enabling replacement of the amino group with halogens or cyano groups.
Ketone Functionalization
The ethanone moiety undergoes:
A. Reduction
Converted to ethanol derivatives using NaBH₄ in methanol (50°C, 4 h).
B. Condensation Reactions
Forms Schiff bases with aldehydes:
textR-CHO + NH₂-Compound → R-CH=N-Compound
Applications : Ligand synthesis for coordination chemistry.
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Primary Products | Yield Range |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 72-85% |
| Acylation | AcCl, pyridine | Acetamide analogs | 88-92% |
| Nucleophilic Substitution | R-NH₂, DMF | 5-Amino-substituted pyridines | 65-78% |
| Reduction | NaBH₄, MeOH | Ethanolic derivatives | 90-95% |
Stability and Side Reactions
-
Light Sensitivity : Prolonged UV exposure causes bromine dissociation.
-
Competing Reactions : Bromine substitution may occur concurrently with amino group reactions unless stepwise protection is employed.
This compound’s versatility in cross-coupling, functional group interconversion, and stability under diverse conditions makes it invaluable for synthesizing bioactive molecules and materials. Recent studies emphasize its role in developing kinase inhibitors and fluorescent probes.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features of 1-(3-Amino-5-bromopyridin-2-yl)ethanone with similar pyridine-based ethanones:
Key Observations :
- Substituent Position Effects: The position of amino and bromine substituents significantly impacts electronic properties. For example, 1-(2-Amino-5-bromopyridin-3-yl)ethanone has the amino group at position 2 instead of 3, altering its reactivity in electrophilic substitution.
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (in 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone ) is electron-withdrawing, making the ring less reactive toward electrophiles compared to the electron-donating amino group in the target compound.
Physicochemical Properties
- Amino groups generally increase polarity and melting points due to hydrogen bonding.
- Solubility: The amino group enhances solubility in polar solvents (e.g., water, ethanol) compared to halogenated analogs. Bromine’s hydrophobicity may reduce aqueous solubility but improve lipid solubility, influencing bioavailability in drug design .
Preparation Methods
The preparation of 1-(3-amino-5-bromopyridin-2-yl)ethanone typically involves multi-step synthetic routes starting from suitably substituted pyridine precursors. The key transformations include selective bromination, introduction or deprotection of the amino group, and acetylation at the 2-position of the pyridine ring.
A common synthetic approach begins with a protected pyridine intermediate, which undergoes selective bromination and amination steps, followed by deprotection and acetylation to yield the target compound. Protecting groups such as 2,4-dimethoxybenzylamino are used to safeguard the amino functionality during bromination and other transformations. The final deprotection is often carried out using trifluoroacetic acid in dichloromethane, which removes protecting groups cleanly and yields the free amino compound with high purity.
Detailed Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting from 5-bromo-3-(protected amino)pyridine | Protected amino group precursor | Protection prevents side reactions during bromination |
| 2 | Selective bromination at the 5-position (if not already brominated) | Bromine source (e.g., N-bromosuccinimide), catalyst (FeBr3 or AlBr3) | Controlled conditions to avoid polybromination |
| 3 | Deprotection of amino group | Trifluoroacetic acid in dichloromethane | Mild conditions, high yield of free amino group |
| 4 | Introduction of ethanone group at 2-position | Acetylation reagents (e.g., acetyl chloride or acetic anhydride) | Often via Friedel-Crafts acylation or equivalent |
| 5 | Purification | Chromatography or crystallization | Ensures high purity for research applications |
This sequence ensures selective functionalization and high purity of this compound.
Alternative Preparation Routes
An alternative synthetic route involves starting from 2-acetylpyridine derivatives, followed by selective bromination and subsequent amination. For example, 1-(3-bromopyridin-2-yl)ethanone can be synthesized by brominating 2-acetylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts such as iron(III) bromide or aluminum bromide. After bromination, the bromine atom at the 3-position can be substituted with an amino group via nucleophilic aromatic substitution using ammonia or amine sources under controlled conditions.
This method is advantageous for its straightforward steps and scalability, making it suitable for industrial production with optimized reaction parameters like temperature, solvent, and reaction time to maximize yield and purity.
Reaction Conditions and Catalysts
- Bromination:
- Reagents: Bromine (Br2), N-bromosuccinimide (NBS)
- Catalysts: Iron(III) bromide (FeBr3), Aluminum bromide (AlBr3)
- Conditions: Controlled temperature (often below 100°C), inert atmosphere to prevent overbromination
- Amination:
- Reagents: Ammonia gas or aqueous ammonia, primary amines
- Conditions: Polar solvents, moderate heating to facilitate nucleophilic substitution
- Deprotection:
- Reagents: Trifluoroacetic acid (TFA) in dichloromethane
- Conditions: Room temperature, short reaction times to avoid side reactions
- Acetylation:
- Reagents: Acetyl chloride or acetic anhydride
- Catalysts: Lewis acids or bases depending on method
- Conditions: Anhydrous solvents, low to moderate temperatures
Research Findings and Yield Data
Research indicates that the use of protected amino groups during bromination significantly improves selectivity and yield, preventing undesired side reactions. The final deprotection step using trifluoroacetic acid in dichloromethane typically achieves yields exceeding 80%, with high purity suitable for pharmaceutical research.
Industrial methods employing continuous flow reactors for bromination and amination have demonstrated improved safety and reproducibility, with yields ranging from 70% to 90% depending on scale and optimization.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for 1-(3-Amino-5-bromopyridin-2-yl)ethanone, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions involving pyridine precursors. For example, a modified Hantzsch pyridine synthesis can be employed, where 5-bromo-2-acetylpyridine undergoes amination at the 3-position using hydroxylamine or ammonia under reflux conditions (ethanol, 80°C, 12–24 hours). Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) . Optimization focuses on:
- Catalyst selection : Use of bases like K₂CO₃ to enhance nucleophilic substitution efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates but require careful removal during workup.
- Temperature control : Excessive heat may lead to dehalogenation or decomposition.
Q. How is this compound characterized, and what analytical techniques are critical?
Key characterization methods include:
- NMR spectroscopy : and NMR confirm the amino group (δ 5.8–6.2 ppm for NH₂) and acetyl resonance (δ 2.5–2.7 ppm for CH₃) .
- Mass spectrometry : ESI-MS (m/z ~215 [M+H]⁺) verifies molecular weight.
- Melting point determination : Reported mp 90–95°C (varies with purity) .
- HPLC : Retention time ~6.5–7.2 min (C18 column, acetonitrile/water gradient) .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust formation.
- Storage : Inert atmosphere (N₂) at 2–8°C to prevent oxidation of the amino group .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using X-ray crystallography?
Single-crystal X-ray diffraction is the gold standard. Key steps:
- Crystal growth : Slow evaporation from ethanol/water (1:1) yields suitable crystals.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy. Validate with R-factor (<5%) and check for residual electron density .
Q. How do contradictory reports on melting points or spectral data arise, and how can they be reconciled?
Discrepancies often stem from:
- Purity : Impurities lower melting points; recrystallize from ethanol/water.
- Polymorphism : Different crystal forms alter physical properties. Use DSC to identify polymorphs.
- Instrument calibration : Validate NMR and HPLC against certified standards .
Q. What strategies optimize regioselectivity in functionalizing the pyridine ring?
The bromine atom at C5 and amino group at C3 direct electrophilic substitution. For example:
- Buchwald-Hartwig coupling : Introduce aryl groups at C5 using Pd(OAc)₂/Xantphos catalyst.
- Acetylation : Protect the amino group with acetic anhydride before further reactions.
Monitor reaction progress via TLC (silica gel, UV detection) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
